molecular formula C20H23N3O2 B2639602 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 638141-05-6

2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No. B2639602
CAS RN: 638141-05-6
M. Wt: 337.423
InChI Key: YYBRFFMBJQPRRU-UHFFFAOYSA-N
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Description

2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research on benzothiazole derivatives has shown promising anticancer properties. For instance, benzothiazole derivatives bearing different heterocyclic ring systems have been evaluated for their potential antitumor activity against a wide range of human tumor cell lines, including those derived from nine neoplastic diseases. Compounds with considerable anticancer activity against some cancer cell lines have been identified, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antioxidant Agents

The synthesis and evaluation of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have demonstrated potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity. This suggests a dual therapeutic role for these compounds, which could be further explored for pharmaceutical applications (Naraboli & Biradar, 2017).

Antibacterial Agents

Similarly, the synthesis of derivatives involving substituted-(1H-benzo[d]imidazol-2-yl)thio motifs has resulted in compounds with significant antibacterial activity. This underscores the utility of benzothiazole and related compounds in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Structural and Photophysical Studies

Research has also focused on the structural characterization and photophysical properties of benzothiazole acetamides, providing insights into their molecular interactions and potential applications in material science or as molecular probes (Balijapalli et al., 2017).

properties

IUPAC Name

2-[2-(methoxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(2)23(16-9-5-4-6-10-16)20(24)13-22-18-12-8-7-11-17(18)21-19(22)14-25-3/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBRFFMBJQPRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

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